Acetic acid;4-methylpent-3-en-2-one
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Overview
Description
Acetic acid;4-methylpent-3-en-2-one, also known as mesityl oxide, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic peppermint or honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains both a carbonyl group (C=O) and a double bond (C=C) in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesityl oxide is primarily synthesized through the aldol condensation of acetone. The reaction involves the formation of diacetone alcohol, which then undergoes dehydration to yield mesityl oxide . The reaction can be summarized as follows:
Formation of Diacetone Alcohol: [ 2 \text{CH}_3\text{COCH}_3 \xrightarrow{\text{NaOH}} \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 ]
Dehydration to Mesityl Oxide: [ \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{COCH}=\text{C(CH}_3)_2 ]
Industrial Production Methods: Industrially, mesityl oxide is produced by the same aldol condensation process, often using acetone as the starting material. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or an acid such as sulfuric acid (H2SO4) to facilitate the dehydration step .
Chemical Reactions Analysis
Types of Reactions: Mesityl oxide undergoes various chemical reactions, including:
Oxidation: Mesityl oxide can be oxidized to form acetic acid and other by-products.
Substitution: Mesityl oxide can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Methyl isobutyl ketone (MIBK) and 4-methyl-2-pentanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Mesityl oxide has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of mesityl oxide involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles. Additionally, mesityl oxide can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system .
Comparison with Similar Compounds
Acetone: A simple ketone with the formula C3H6O, used as a solvent and in the production of various chemicals.
Methyl isobutyl ketone (MIBK): A ketone with the formula C6H12O, used as a solvent and in the production of coatings and adhesives.
Diacetone alcohol: An intermediate in the synthesis of mesityl oxide, with the formula C6H12O2.
Uniqueness of Mesityl Oxide: Mesityl oxide is unique due to its α,β-unsaturated structure, which imparts distinct reactivity compared to other ketones. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
61570-65-8 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
InChI Key |
VHKCZQFUQBMXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)C.CC(=O)O |
Origin of Product |
United States |
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